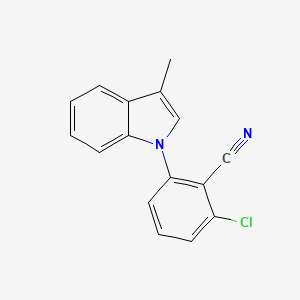

![molecular formula C18H17N3O2S2 B2709081 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 868965-33-7](/img/structure/B2709081.png)

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylcarbamoyl compounds are a class of organic compounds that contain a functional group with the structure -NH(CO)OCH3. They are derived from methylcarbamic acid and are used in a variety of applications, including as intermediates in organic synthesis .

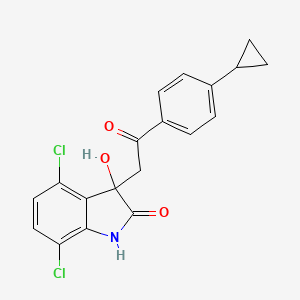

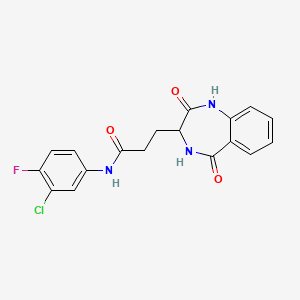

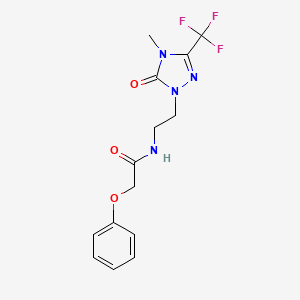

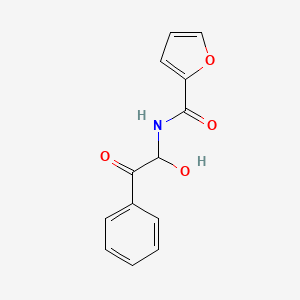

Molecular Structure Analysis

Methylcarbamoyl compounds typically have a central carbonyl group (C=O) flanked by an amine group (NH2) and a methoxy group (OCH3) . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Methylcarbamoyl compounds can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions and their mechanisms can depend on the structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of methylcarbamoyl compounds can vary widely depending on their specific structure. For example, N-methylcarbamoyl chloride is a clear, colorless, corrosive and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed synthetic methodologies for compounds containing benzothiazole moieties, highlighting the diverse reactivity and potential for generating compounds with significant biological activities. For instance, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives has been achieved, showcasing the versatility of these compounds in chemical synthesis (Yar & Ansari, 2009). Furthermore, the preparation of 1-carbamoyl-1H-benzotriazole and its analogs from 1,2-diaminobenzene illustrates the potential for creating a range of derivatives with varied functionalities (Perry, Holding, & Tyrrell, 2008).

Biological Activities

A significant area of research has been the evaluation of biological activities of benzothiazole derivatives. For example, two thiophene-3-carboxamide derivatives have been identified to possess antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2005). Additionally, compounds with benzothiazole units have shown promise in anticancer evaluations, suggesting their utility in cancer therapy research (Ping, 2012).

Antimicrobial Evaluation

The antimicrobial properties of benzothiazole derivatives have been extensively studied, with several compounds displaying potent activity against a range of bacterial and fungal species. This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold (Incerti et al., 2017).

Anticancer and Antioxidant Properties

The search for innovative anticancer agents has led to the synthesis of benzothiazole derivatives with significant inhibitory effects on tumor cell lines. For example, novel bisamide compounds containing benzothiazole units have demonstrated antiproliferative activity against cancer cells, underscoring their potential in cancer research (Ravinaik et al., 2021). Additionally, benzothiazole derivatives have shown antioxidant activity, offering protective effects against oxidative stress-related damage, which is crucial in the context of acetaminophen toxicity (Cabrera-Pérez et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-19-15(22)14-10-6-2-4-8-12(10)24-17(14)21-16(23)18-20-11-7-3-5-9-13(11)25-18/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLRHSCBPFFJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)

![2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2709010.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)